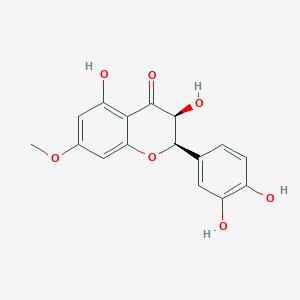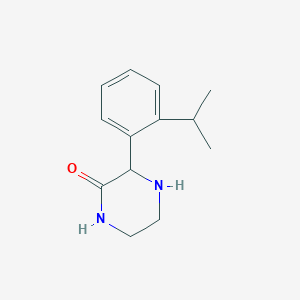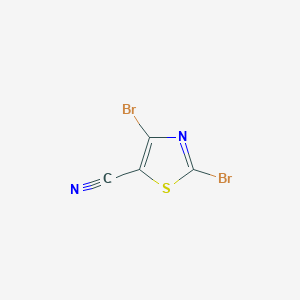
2,4-Dibromothiazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromothiazole-5-carbonitrile is a heterocyclic compound containing both bromine and nitrogen atoms within its structure. It is a derivative of thiazole, a five-membered ring containing sulfur and nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromothiazole-5-carbonitrile typically involves the bromination of thiazole derivatives. One common method includes the reaction of thiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dibromothiazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazole derivatives with different functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, which may have different chemical and physical properties.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,4-Dibromothiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2,4-Dibromothiazole: Similar in structure but lacks the nitrile group, which may affect its reactivity and applications.
2,4-Dichlorothiazole-5-carbonitrile: Contains chlorine instead of bromine, leading to different chemical properties and reactivity.
2,4-Dibromothiazole-5-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, which can influence its solubility and biological activity.
Uniqueness: 2,4-Dibromothiazole-5-carbonitrile is unique due to the presence of both bromine atoms and a nitrile group, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C4Br2N2S |
|---|---|
Poids moléculaire |
267.93 g/mol |
Nom IUPAC |
2,4-dibromo-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C4Br2N2S/c5-3-2(1-7)9-4(6)8-3 |
Clé InChI |
LRRHLCLVDLXNFD-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(N=C(S1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)

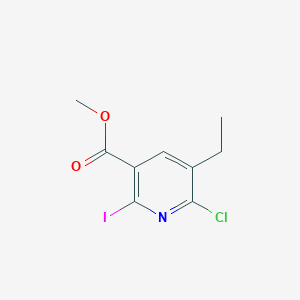

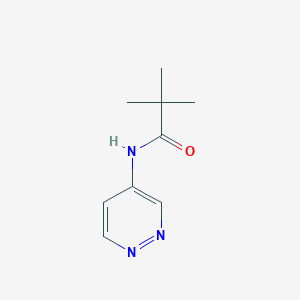

![(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)
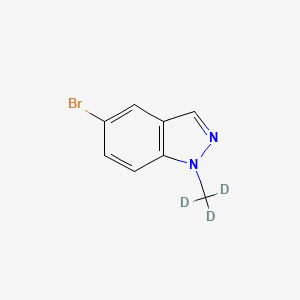

![(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13919861.png)
